

A Technical Guide to Tenoxicam-D3: Commercial Availability, Experimental Applications, and Signaling Pathways

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Compound of Interest

Compound Name: **Tenoxicam-D3**

Cat. No.: **B12059140**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tenoxicam-D3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its commercial availability, outlines key experimental protocols for investigating its activity, and illustrates the primary signaling pathways influenced by its parent compound, Tenoxicam.

Commercial Suppliers and Availability of Tenoxicam-D3

Tenoxicam-D3 is available from several commercial suppliers, primarily as a research chemical and analytical standard. Its deuteration makes it particularly valuable for use as an internal standard in mass spectrometry-based quantification of Tenoxicam, improving the accuracy and precision of analytical methods. Below is a summary of prominent suppliers and the typical product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Notes	Availability
MedChemEx press	Tenoxicam-d3	2140327-41-7	<chem>C13H8D3N3O4S2</chem>	≥98% (typically by HPLC)	In Stock (various quantities)
Simson Pharma Limited	Tenoxicam-D3	2140327-41-7	<chem>C13H8D3N3O4S2</chem>	Accompanied by Certificate of Analysis	In Stock
Aquigen Bio Sciences	Tenoxicam-D3	2140327-41-7	<chem>C13H8D3N3O4S2</chem>	High-quality reference standard	Custom Synthesis/Inquire
HPC Standards	D3-Tenoxicam	Not specified	<chem>C13H8D3N3O4S2</chem>	Analytical reference material	Inquire for pricing and availability
Honeywell Fluka	Tenoxicam-(methyl-d3)	Not specified	Not specified	Analytical standard, reference material	Available in specified quantities

Core Mechanism of Action

Tenoxicam, the parent compound of **Tenoxicam-D3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.^[1] By blocking these enzymes, Tenoxicam prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^{[1][2]}

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Tenoxicam and, by extension, **Tenoxicam-D3**. As **Tenoxicam-D3** is primarily used as an internal standard, the protocols for assessing anti-inflammatory and COX-inhibitory activity are provided for the non-deuterated parent compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.^{[3][4][5][6]} It can be used to determine the inhibitory activity of Tenoxicam on both COX-1 and COX-2.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Cofactors (e.g., hematin, epinephrine)
- Tenoxicam (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Detection system (e.g., ELISA-based prostaglandin E2 quantification kit, or LC-MS/MS for PGE2 detection)^[7]
- 96-well microplate
- Incubator

Procedure:

- Prepare the reaction buffer containing the necessary cofactors.
- Add the purified COX-1 or COX-2 enzyme to each well of a 96-well plate.
- Add various concentrations of Tenoxicam (or a vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding a stopping agent (e.g., a strong acid).

- Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method.
- Calculate the percentage of COX inhibition for each concentration of Tenoxicam and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory properties of compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Wistar rats or Swiss albino mice
- Carrageenan solution (1% w/v in sterile saline)
- Tenoxicam suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
- Pletysmometer or a digital caliper
- Animal handling equipment

Procedure:

- Acclimatize the animals to the laboratory conditions for at least one week.
- Fast the animals overnight before the experiment with free access to water.
- Divide the animals into groups (e.g., control, vehicle, Tenoxicam-treated at different doses, and a positive control like indomethacin).
- Administer Tenoxicam or the vehicle orally or intraperitoneally.
- After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

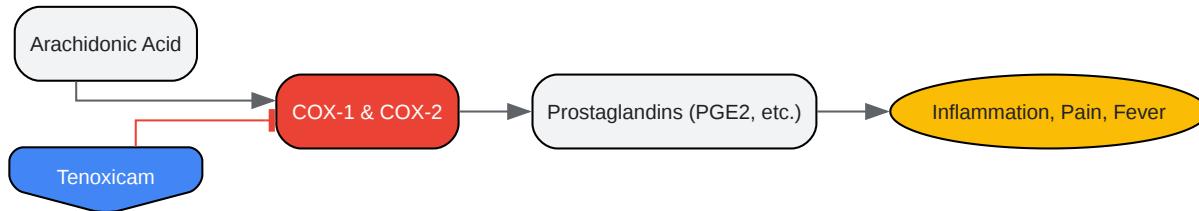
- Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
- Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways

Tenoxicam, as an oxicam, is known to influence key signaling pathways involved in inflammation and cellular processes. The following diagrams illustrate these pathways.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

This diagram illustrates the primary mechanism of action of Tenoxicam.



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Tenoxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

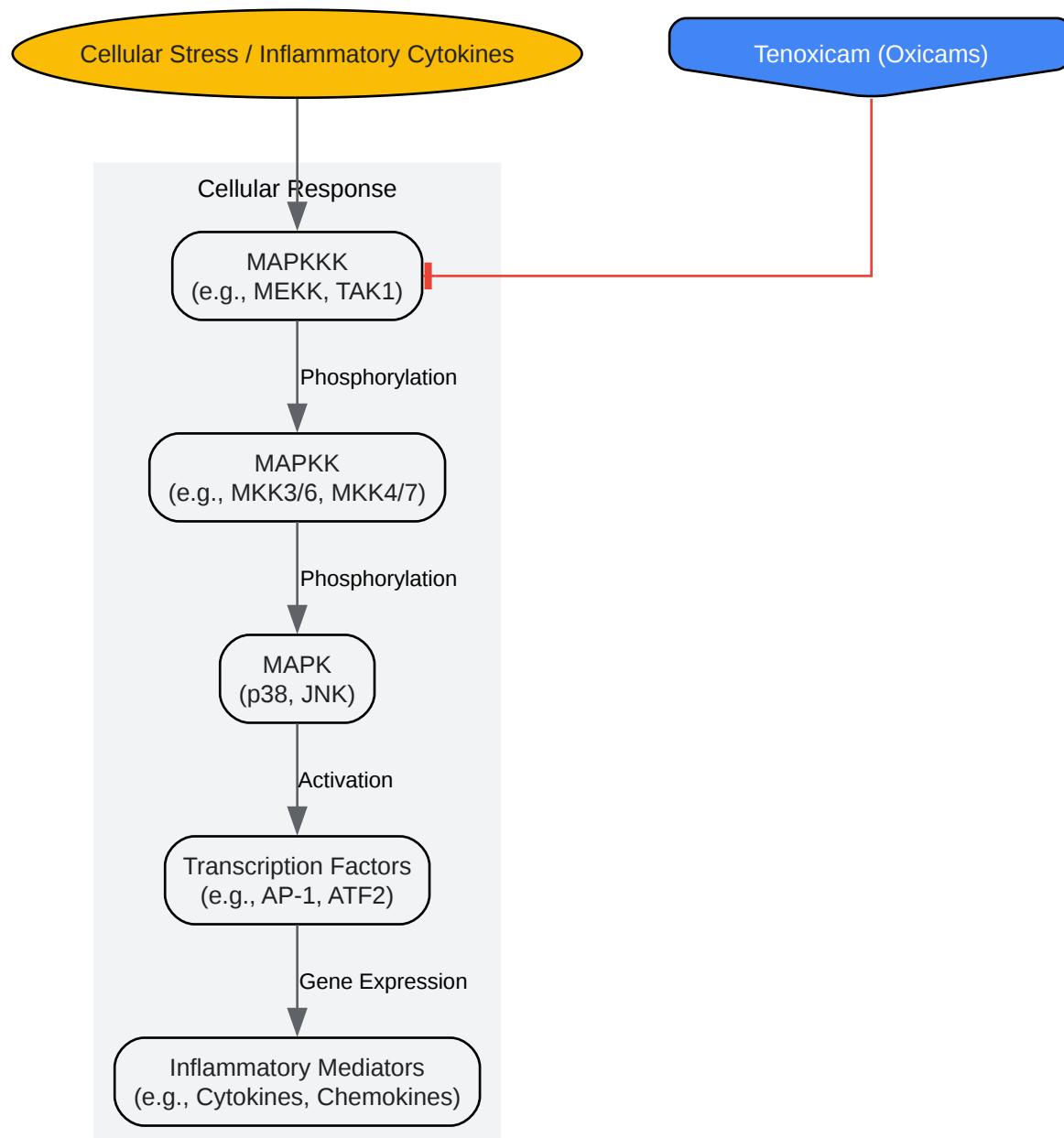
NF-κB Signaling Pathway in Inflammation

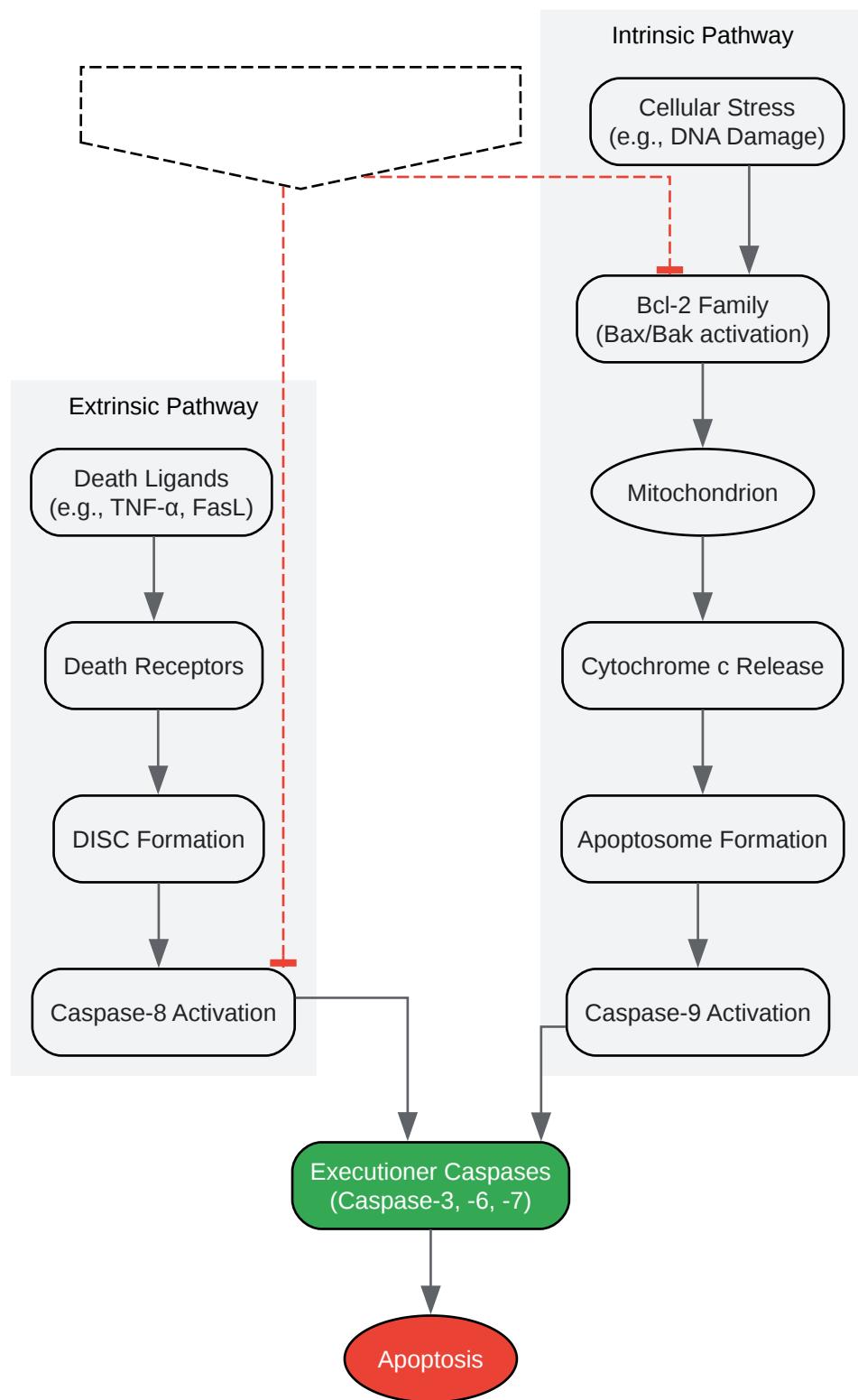
Studies on oxicams suggest they can modulate the NF-κB pathway, a critical regulator of inflammatory gene expression.[\[13\]](#)

Oxicams may inhibit the NF-κB signaling pathway, reducing inflammatory gene expression.

MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade is another crucial pathway in the inflammatory response that can be influenced by NSAIDs.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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